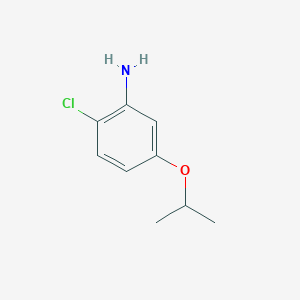

2-Chloro-5-isopropoxyaniline

Description

2-Chloro-5-isopropoxyaniline is an aromatic amine derivative characterized by a chloro group at the 2-position and an isopropoxy group (–OCH(CH₃)₂) at the 5-position of the aniline ring. Its molecular formula is C₉H₁₃ClNO, with a molecular weight of 201.66 g/mol.

Properties

IUPAC Name |

2-chloro-5-propan-2-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFIUQGWWLTVMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-isopropoxyaniline can be achieved through several methods. One common method involves the reaction of 2-chloroaniline with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-isopropoxyaniline may involve the use of more efficient and scalable methods. One such method includes the use of catalytic processes to enhance the reaction rate and yield. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-isopropoxyaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

Major Products Formed

Substitution Reactions: Products include substituted anilines or thiols.

Oxidation Reactions: Products include quinones or other oxidized derivatives.

Reduction Reactions: Products include amines.

Scientific Research Applications

2-Chloro-5-isopropoxyaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-isopropoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The isopropoxy group and the chlorine atom play a crucial role in its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- Substituent Complexity: The target compound’s isopropoxy group is simpler than the phenoxy () or benzoxazole () moieties, likely enhancing its solubility in polar solvents compared to bulkier analogs .

- Electronic Effects: The chloro group (–Cl) is electron-withdrawing, while isopropoxy (–OCH(CH₃)₂) is electron-donating. This combination creates a polarized aromatic ring, favoring electrophilic substitution at specific positions.

Physicochemical and Reactivity Comparison

Table 2: Key Properties

Key Insights :

- Synthetic Utility : The target compound’s chloro and isopropoxy groups make it versatile for further functionalization, such as Buchwald-Hartwig amination or ether cleavage. ’s benzoxazole is more suited for medicinal chemistry due to its bioactivity .

- Stability: ’s phenoxy ether is thermally stable but prone to oxidation, whereas ’s iodo group may pose handling challenges due to light sensitivity .

Biological Activity

2-Chloro-5-isopropoxyaniline, a compound with the chemical formula C10H12ClN, is an aromatic amine that has garnered attention in various fields, particularly in pharmaceutical chemistry and toxicology. This article explores its biological activities, synthesis, potential applications, and safety profiles based on available research.

- Molecular Weight : 199.66 g/mol

- CAS Number : 109421-13-8

- Structure : The compound features a chloro substituent and an isopropoxy group attached to the aniline structure, which influences its reactivity and biological interactions.

Biological Activity

The biological activity of 2-Chloro-5-isopropoxyaniline has been investigated in several contexts, including its role as a pharmaceutical intermediate and its potential toxicological effects.

Pharmaceutical Applications

-

Synthesis of Pharmaceuticals :

- 2-Chloro-5-isopropoxyaniline is utilized in synthesizing various pharmaceutical compounds, particularly those targeting specific biological pathways. Its structure allows for modifications that can enhance the efficacy of drug candidates.

-

Antimicrobial Activity :

- Preliminary studies indicate that compounds derived from 2-Chloro-5-isopropoxyaniline exhibit antimicrobial properties. These derivatives have shown effectiveness against certain bacterial strains, making them potential candidates for developing new antibiotics.

Toxicological Studies

- Safety Assessments :

-

Case Studies :

- A review of case studies related to similar compounds indicates that exposure to aromatic amines can result in various health issues, including allergic reactions and dermatitis. The specific effects of 2-Chloro-5-isopropoxyaniline require further investigation to establish a clear safety profile.

Table of Biological Activities

The biological activity of 2-Chloro-5-isopropoxyaniline is primarily attributed to its ability to interact with biological macromolecules. Its aromatic structure allows it to participate in electron transfer processes and form adducts with nucleophiles, which may lead to both therapeutic and toxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.